molecular formula C9H10FNO B13082446 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole

7-Fluoro-6-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13082446
M. Wt: 167.18 g/mol
InChI Key: KKDIJAVXCPXERU-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Fluoro-6-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.

    Substitution: The fluorine and methoxy groups on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-6-methoxy-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole include other fluorinated and methoxylated indole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. . The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

7-fluoro-6-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-3,11H,4-5H2,1H3

InChI Key

KKDIJAVXCPXERU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCN2)C=C1)F

Origin of Product

United States

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